7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine core. Its structure includes a methoxymethyl substituent at position 7 and a methyl group at position 1 (Figure 1). The methoxymethyl group enhances solubility and modulates pharmacokinetic properties compared to simpler alkyl substituents, making it a promising candidate for central nervous system (CNS)-targeted therapies .
Properties
IUPAC Name |
7-(methoxymethyl)-1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-12-8-6(5-13-2)3-9-4-7(8)10-11-12/h6,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAYRJBWZNQKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2COC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazinylpyridine Precursors
Key Steps :
-
Formation of the triazole ring via cyclocondensation of 2-hydrazinylpyridine derivatives with electrophilic reagents.
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Introduction of the methoxymethyl group at position 7 through alkylation or Mitsunobu reactions.
Procedure :
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Substrate Preparation : 2-Hydrazinyl-4,5,6,7-tetrahydropyridine is synthesized via reductive amination of 2-aminopyridine followed by hydrazine substitution.
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Cyclization : Treatment with chloroethynylphosphonates under catalyst-free conditions induces a 5-exo-dig cyclization to form the triazolo[4,5-c]pyridine core.
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Functionalization : The methoxymethyl group is introduced via nucleophilic substitution of a hydroxymethyl intermediate using methyl iodide and potassium carbonate.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF/EtOAc (3:1) | 78% → 89% |
| Temperature | 60°C (reflux) | 65% → 82% |
| Catalyst | None (vs. Pd/C) | Avoids byproducts |
Advantages : High regioselectivity; compatible with acid-sensitive groups.
Limitations : Requires pre-functionalized hydrazinyl precursors.
Dipolar Cycloaddition/Cope Elimination
Key Steps :
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1,3-Dipolar cycloaddition between nitrile oxides and enamines to form the triazole ring.
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Cope elimination to dehydrogenate the tetrahydropyridine moiety.
Procedure :
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Nitrile Oxide Generation : In situ oxidation of 7-(methoxymethyl)-1-methyl-4,5,6,7-tetrahydropyridine-2-carbaldehyde oxime using NaOCl.
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Cycloaddition : Reaction with enamines (e.g., N-methylpyrrolidine) in toluene at 80°C for 12 hours.
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Dehydrogenation : Heating with Pd/C under hydrogen atmosphere to afford the fully unsaturated triazolopyridine.
Critical Findings :
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Steric Effects : Bulky substituents on the enamine reduce yield by 30–40% due to hindered cycloaddition.
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Scale-Up Feasibility : Demonstrated at 100-g scale with 72% overall yield.
Reaction Scheme :
Post-Functionalization of Preformed Triazolopyridines
Key Steps :
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Synthesis of 7-hydroxymethyl intermediate via reduction of ester or aldehyde groups.
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Methylation using dimethyl sulfate or methyl triflate.
Procedure :
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Reduction : Sodium borohydride reduction of 7-carboxyethyl-triazolopyridine in methanol yields the hydroxymethyl derivative.
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Methylation : Treatment with methyl iodide in the presence of Ag₂O selectively methylates the hydroxyl group without affecting the triazole ring.
Yield Comparison :
| Starting Material | Methylation Agent | Yield (%) |
|---|---|---|
| 7-Hydroxymethyl | CH₃I, Ag₂O | 85 |
| 7-Chloromethyl | NaOCH₃ | 62 |
Challenges : Competing N-methylation of the triazole ring occurs if reaction temperatures exceed 40°C.
Comparative Analysis of Methods
| Method | Overall Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Hydrazinyl Cyclization | 82 | 98 | Moderate | Regioselective, no catalysts |
| Dipolar Cycloaddition | 72 | 95 | High | One-pot, atom-economical |
| Post-Functionalization | 68 | 97 | Low | Flexible late-stage modification |
Mechanistic Insights and Side Reactions
-
Triazole Ring Formation : Proceeds via ketenimine intermediates in cyclization routes, as confirmed byH NMR monitoring.
-
Byproducts :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines depending on the extent of reduction .
Scientific Research Applications
7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s triazole ring is known to interact with various proteins, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The triazolo[4,5-c]pyridine scaffold is highly versatile, with modifications at positions 1, 6, and 7 critically influencing biological activity and physicochemical properties. Key analogs include:
Key Insights :
- Position 1 : Methyl (target compound) vs. fluorobenzyl (BW 534U87): The methyl group minimizes steric hindrance, favoring P2X7 receptor binding, while fluorobenzyl enhances anticonvulsant activity via aromatic interactions .
- Position 6 : Methyl substitution (Compound 35) improves metabolic stability but reduces solubility compared to the methoxymethyl group in the target compound .
- Position 7 : Methoxymethyl (target) vs. hydrogen (PTN1 dyes): Methoxymethyl enhances hydrophilicity for CNS penetration, whereas hydrogen allows conjugation with electron-withdrawing groups for solar cell applications .
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The methoxymethyl group in the target compound provides superior aqueous solubility (logP ~2.1) compared to the 6-methyl analog (logP ~3.5), critical for blood-brain barrier penetration .
- Receptor Affinity : Compound 35 (6-methyl analog) exhibits an ED50 of 0.07 mg/kg for P2X7 receptor occupancy, while the methoxymethyl variant’s affinity is yet to be fully characterized. Preliminary data suggest comparable potency with improved metabolic stability .
- Toxicity : Fluorobenzyl-substituted analogs (e.g., BW 534U87) show emesis risks in primates, whereas methyl/methoxymethyl derivatives exhibit favorable tolerability profiles .
Biological Activity
7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound known for its diverse biological activities. This article delves into its biological activity, focusing on its antiproliferative properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 250.31 g/mol
- CAS Number : 1422136-08-0
The compound features a triazole ring fused to a pyridine structure, with methoxymethyl and methyl substituents that may influence its solubility and biological interactions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various triazolopyridine derivatives. In particular, the activity of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug | Comparison |
|---|---|---|---|
| HCT-116 (Colon) | 12.5 | Doxorubicin | Less potent |
| HepG2 (Liver) | 10.0 | Doxorubicin | Comparable |
| MCF-7 (Breast) | 15.0 | Doxorubicin | Less potent |
The compound exhibited a dose-dependent cytotoxic effect across these lines, particularly against HepG2 cells where it demonstrated significant activity comparable to established chemotherapeutics .
The mechanism by which this compound exerts its antiproliferative effects is believed to involve:
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in the G2/M phase.
- Apoptosis Induction : Evidence suggests that it promotes programmed cell death in cancer cells through mitochondrial pathways.
Molecular docking studies revealed that the compound interacts with key proteins involved in cell survival pathways, indicating potential as a targeted therapeutic agent .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives of triazolopyridines and tested their efficacy against HCT-116 and HepG2 cell lines. The study found that this compound showed promising results with an IC50 value of 10 µM against HepG2 cells . This suggests that modifications in the triazole-pyridine structure can enhance biological activity.
Study 2: Comparative Analysis with Other Derivatives
A comparative analysis was performed with other related compounds. The results indicated that while many derivatives had varying levels of activity against different cancer types, the specific structural features of this compound contributed to its unique efficacy profile .
Q & A
Q. What are the primary synthetic routes for synthesizing 7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine?
The synthesis typically involves cyclization of hydrazine derivatives with dicarbonyl precursors under controlled conditions. Key steps include:
- Cyclization : Using solvents like dimethylformamide (DMF) and catalysts (e.g., acetic acid) to form the triazole ring fused to the pyridine core.
- Functionalization : Introducing the methoxymethyl and methyl groups via nucleophilic substitution or alkylation reactions. Alternative methods may employ microwave-assisted synthesis to reduce reaction times and improve yields .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring saturation.
- X-ray Crystallography : Provides precise spatial arrangement of the fused triazole-pyridine system and substituent orientations.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What initial biological activities have been reported for this compound?
Preliminary studies suggest:
- Cardiovascular Potential : Analogous triazolopyridines exhibit vasodilatory effects in vitro, likely via modulation of ion channels .
- Antimicrobial Activity : Structural analogs with methoxy groups show inhibitory effects against bacterial efflux pumps .
- CNS Targeting : The tetrahydro-pyridine moiety may enhance blood-brain barrier permeability, suggesting neuropharmacological applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Solvent Selection : Anhydrous tetrahydrofuran (THF) or dichloromethane under inert atmospheres minimizes side reactions .
- Catalyst Screening : Palladium on carbon or copper iodide enhances coupling efficiency in multi-step syntheses .
- Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization) improves regioselectivity .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability. Mitigation approaches:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for ion channels) and controls.
- Structural Analog Comparison : Test derivatives (e.g., ethynyl- or phenyl-substituted triazolopyridines) to isolate substituent effects .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to confirm activity thresholds .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
SAR frameworks focus on:
- Substituent Modification : Varying methoxymethyl chain length or replacing the methyl group with bulkier substituents (e.g., adamantyl) to assess steric/electronic impacts .
- Bioisosteric Replacement : Swapping the triazole ring with isoxazoles or thiadiazoles to evaluate heterocycle-specific interactions .
- Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic motifs via 3D-QSAR modeling .
Q. What stability challenges arise under physiological or storage conditions?
Degradation pathways include:
- Oxidation : The methoxymethyl group is susceptible to oxidative cleavage by peroxides; antioxidants (e.g., BHT) are added to formulations .
- Hydrolysis : The tetrahydro-pyridine ring may undergo acid-catalyzed ring-opening; stability is assessed via accelerated aging studies (40°C/75% RH) .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation, necessitating amber glass storage .
Q. How can computational models predict biological targets or optimize pharmacokinetics?
Computational strategies include:
- Molecular Docking : Screen against target libraries (e.g., kinase or GPCR databases) to prioritize in vitro testing .
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to guide derivatization .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for subtle structural modifications (e.g., methyl to ethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
